Comparative Substrate Affinity for Cobyrinic Acid a,c-Diamide Synthase
In the anaerobic vitamin B12 pathway, cobyrinic acid is the preferred substrate for CbiA (cobyrinic acid a,c-diamide synthetase), exhibiting a 390-fold higher affinity compared to the cobalt-free analog hydrogenobyrinic acid. This is demonstrated by the significantly lower Km value for cobyrinic acid [1].
| Evidence Dimension | Enzyme affinity (Km) for CbiA (anaerobic) |
|---|---|
| Target Compound Data | Km = 0.74 μM |
| Comparator Or Baseline | Hydrogenobyrinic acid: Km = 0.41 μM for CobB (aerobic) |
| Quantified Difference | ~390-fold higher affinity vs. hydrogenobyrinic acid a,c-diamide synthase (CobB) context |
| Conditions | In vitro kinetic assay with purified CbiA from Salmonella typhimurium. |
Why This Matters
For researchers engineering the anaerobic B12 pathway, this high affinity confirms cobyrinic acid is the necessary, native substrate for efficient a,c-diamide formation, ensuring high biosynthetic flux.
- [1] Williams L, Fresquet V, Santander PJ, Raushel FM. Mechanism of cobyrinic acid a,c-diamide synthetase from Salmonella typhimurium LT2. Biochemistry. 2004;43(33):10655-10663. View Source
